molecular formula C14H12FN3 B5592224 N-(3-FLUOROPHENYL)-N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYLAMINE

N-(3-FLUOROPHENYL)-N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYLAMINE

Cat. No.: B5592224
M. Wt: 241.26 g/mol
InChI Key: GVMHVUWEQLFKAJ-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group enhances the compound’s biological activity and stability.

Properties

IUPAC Name

3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c15-11-4-3-5-12(8-11)16-9-13-10-18-7-2-1-6-14(18)17-13/h1-8,10,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMHVUWEQLFKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CNC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine typically involves the reaction of 2-aminopyridine with α-bromoketones. The reaction proceeds through a chemodivergent pathway, where the choice of solvent and reagents determines the final product. For instance, using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents promotes the formation of N-(pyridin-2-yl)amides . On the other hand, using ethyl acetate and TBHP without a base leads to the formation of 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: TBHP in ethyl acetate.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

N-(3-Fluorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Fluorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. This makes it a valuable compound for further research and potential therapeutic applications.

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